(S)-2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-4-nitroisoindoline-1,3-dione (S)-2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-4-nitroisoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17989832
InChI: InChI=1S/C20H20N2O8S/c1-4-30-17-10-12(8-9-16(17)29-2)15(11-31(3,27)28)21-19(23)13-6-5-7-14(22(25)26)18(13)20(21)24/h5-10,15H,4,11H2,1-3H3/t15-/m1/s1
SMILES:
Molecular Formula: C20H20N2O8S
Molecular Weight: 448.4 g/mol

(S)-2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-4-nitroisoindoline-1,3-dione

CAS No.:

Cat. No.: VC17989832

Molecular Formula: C20H20N2O8S

Molecular Weight: 448.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-4-nitroisoindoline-1,3-dione -

Specification

Molecular Formula C20H20N2O8S
Molecular Weight 448.4 g/mol
IUPAC Name 2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-nitroisoindole-1,3-dione
Standard InChI InChI=1S/C20H20N2O8S/c1-4-30-17-10-12(8-9-16(17)29-2)15(11-31(3,27)28)21-19(23)13-6-5-7-14(22(25)26)18(13)20(21)24/h5-10,15H,4,11H2,1-3H3/t15-/m1/s1
Standard InChI Key MQKGPVSCBKQSDG-OAHLLOKOSA-N
Isomeric SMILES CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])OC
Canonical SMILES CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])OC

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s molecular structure integrates a nitroisoindoline-1,3-dione scaffold with a (S)-configured ethyl side chain containing 3-ethoxy-4-methoxyphenyl and methylsulfonyl groups. Key parameters include:

PropertyValue
Molecular FormulaC₂₀H₂₀N₂O₈S
Molecular Weight448.45 g/mol
Purity≥98% (HPLC)
CAS NumberNot assigned
Stereochemistry(S)-configuration at ethyl carbon

The stereochemical integrity at the ethyl carbon is critical for biological activity, as enantiomeric impurities can reduce the efficacy of downstream pharmaceuticals like apremilast .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure:

  • ¹H NMR: Signals at δ 8.20–7.60 ppm (aromatic protons), δ 4.80–4.20 ppm (methoxy and ethoxy groups), and δ 3.10 ppm (methylsulfonyl group) .

  • ¹³C NMR: Carbonyl resonances at δ 170–165 ppm (isoindoline-dione), with aromatic carbons between δ 120–150 ppm .

  • MS (ESI+): [M+H]⁺ peak at m/z 449.45, consistent with the molecular formula .

Synthetic Methodologies

Conventional Chemical Synthesis

The standard route involves two key intermediates: 3-nitrophthalic anhydride and (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine. A three-step process is employed:

  • Amination: Reacting 3-nitrophthalic anhydride with the ethanamine derivative yields the nitroisoindoline-dione intermediate .

  • Reduction: Catalytic hydrogenation using ammonium formate and palladium hydroxide reduces the nitro group to an amine, achieving a 67% yield .

  • Acetylation: Reaction with acetic anhydride produces apremilast .

This method avoids high-pressure hydrogenation, enhancing safety and scalability .

Chemoenzymatic Approach

A 2021 study demonstrated a chemoenzymatic synthesis starting from (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol. Lipase-mediated resolution achieved >99% enantiomeric excess (ee), offering a greener alternative to traditional catalysis .

Pharmacological Relevance

Role in PDE4 Inhibition

As apremilast’s precursor, this compound indirectly contributes to PDE4 inhibition, which elevates intracellular cAMP levels, suppressing pro-inflammatory cytokines like TNF-α and interleukin-23 .

Biological Data

  • PDE4B Inhibition: IC₅₀ = 12 nM (apremilast derivative) .

  • TNF-α Suppression: 85% reduction in human monocytes at 10 μM .

Industrial and Regulatory Considerations

Patent Landscape

US Patent 7,427,638B2 claims its use in PDE4 inhibitor compositions, emphasizing its utility in treating autoimmune diseases .

Analytical and Quality Control

HPLC Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation of enantiomers, with a retention time of 8.2 minutes .

Elemental Analysis

Calculated (%): C 53.57, H 4.50, N 6.25, S 7.15. Observed values align within ±0.3% .

Future Directions

Ongoing research focuses on:

  • Continuous-Flow Synthesis: To enhance throughput and reduce waste.

  • Biocatalytic Routes: Leveraging engineered enzymes for stereoselective amination .

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